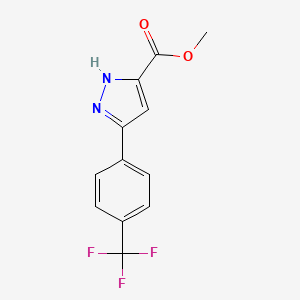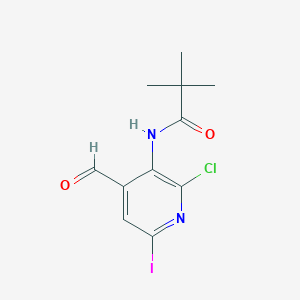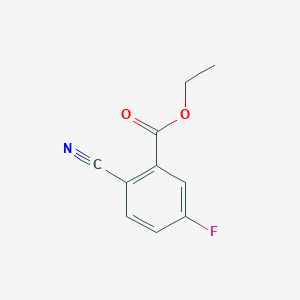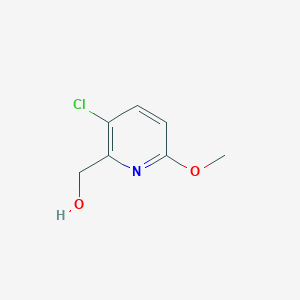![molecular formula C8H5ClN2O B1487721 3-cloro-1H-pirrolo[2,3-b]piridina-5-carbaldehído CAS No. 1190309-77-3](/img/structure/B1487721.png)
3-cloro-1H-pirrolo[2,3-b]piridina-5-carbaldehído
Descripción general
Descripción
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapia contra el cáncer
El compuesto se utiliza en la síntesis de derivados que han mostrado actividades potentes contra los receptores del factor de crecimiento de fibroblastos (FGFR1, 2 y 3) . Estos receptores juegan un papel esencial en varios tipos de tumores, y su activación anormal está asociada con la progresión y el desarrollo de varios cánceres como el cáncer de mama, el cáncer de pulmón, el cáncer de próstata, el cáncer de vejiga y el cáncer de hígado . Por lo tanto, apuntar a los FGFR representa una estrategia atractiva para la terapia contra el cáncer .
Tratamiento del cáncer de mama
Específicamente, en el tratamiento del cáncer de mama, uno de los derivados del compuesto, 4h, exhibió una potente actividad inhibitoria de FGFR. In vitro, 4h inhibió la proliferación de células de cáncer de mama 4T1 e indujo su apoptosis .
Inhibición de la migración e invasión celular
El derivado 4h también inhibió significativamente la migración e invasión de las células 4T1, que son un tipo de célula de cáncer de mama .
Actividad antiproliferativa
Los derivados de pirrolopiridina, que se pueden sintetizar a partir del compuesto, muestran un efecto inhibitorio contra la quinasa FMS y son candidatos prometedores para el desarrollo de fármacos contra el cáncer y antiartríticos .
Tratamiento de enfermedades inmunitarias
El compuesto se utiliza en la síntesis de derivados que actúan como nuevos inmunomoduladores que se dirigen a JAK3. Estos derivados se utilizan para tratar enfermedades inmunitarias como el trasplante de órganos .
Desarrollo de fármacos
El compuesto sirve como material de partida en la síntesis de una serie de derivados de 1H-pirrolo[2,3-b]piridina. Estos derivados se están desarrollando como fármacos dirigidos a FGFR con perspectivas de desarrollo .
Mecanismo De Acción
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . These receptors play an essential role in various types of tumors .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function . For instance, FGFR inhibitors typically bind to the receptor, inhibiting its activation and downstream signaling .
Biochemical Pathways
Fgfr inhibitors generally affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Fgfr inhibitors, like similar compounds, can inhibit cell proliferation and induce apoptosis .
Análisis Bioquímico
Biochemical Properties
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, migration, and differentiation . The compound’s interaction with FGFRs leads to the inhibition of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions highlight the potential of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a valuable tool in studying cellular signaling and developing targeted therapies.
Cellular Effects
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has been shown to affect various types of cells and cellular processes. In particular, it inhibits the proliferation and induces apoptosis of breast cancer cells . Additionally, the compound significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-cancer agent . The influence of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde on cell signaling pathways, gene expression, and cellular metabolism further underscores its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its binding interactions with biomolecules, particularly FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways . This inhibition results in reduced cell proliferation, migration, and invasion, as well as increased apoptosis in cancer cells . The compound’s ability to modulate gene expression and enzyme activity further contributes to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects on cells
Dosage Effects in Animal Models
The effects of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit FGFR activity and reduce tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism may affect its stability, bioavailability, and overall efficacy in biological systems . Understanding the metabolic pathways of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is crucial for optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde within cells and tissues are essential factors that determine its localization and accumulation. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSBTLHSBKQATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)


![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)





![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)



